4-[(4-Iodophenyl)carbonyl]morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-iodophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNSOBKZQVFSQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Notes:
Structural and Crystallographic Insights
- Thiomorpholine vs. Morpholine : Thiomorpholine derivatives form centrosymmetric dimers via C–H···O hydrogen bonds, absent in oxygen-based morpholines. The iodine substituent in this compound may induce unique packing modes due to halogen-halogen or C–I···π interactions.
- 4-(4-Nitrobenzyl)morpholine : Exhibits a chair conformation with axial nitro group orientation, contrasting with the planar arrangement in sulfonyl derivatives.
Q & A
Q. How can researchers reconcile discrepancies in reaction yields for iodophenyl-morpholine derivatives?
- Methodological Answer : Systematic optimization (DoE) is critical. Vary one parameter at a time (e.g., catalyst loading, light intensity in photocatalysis) and use ANOVA to identify significant factors. and show that nitrogen atmosphere and stoichiometric excess of morpholine improve reproducibility .
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